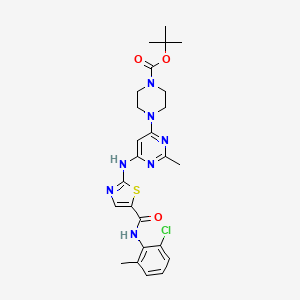

N-Boc-N-deshydroxyethyl Dasatinib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-N-deshydroxyethyl Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor used in the treatment of certain types of leukemia. . It is primarily used in research settings to study the pharmacological properties and potential therapeutic applications of Dasatinib derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-deshydroxyethyl Dasatinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring, the attachment of the pyrimidine moiety, and the final coupling with the piperazine derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards for pharmaceutical production .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-N-deshydroxyethyl Dasatinib can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

N-Boc-N-deshydroxyethyl Dasatinib has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Boc-N-deshydroxyethyl Dasatinib involves the inhibition of tyrosine kinases, similar to Dasatinib. It targets specific kinases involved in cell signaling pathways, leading to the suppression of abnormal cell proliferation and survival. The compound affects pathways such as the Src family kinases and the PI3K/PTEN/Akt pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dasatinib: The parent compound, used clinically for leukemia treatment.

N-Boc-N-deshydroxyethyl Dasatinib-d8: A deuterated analogue used in research.

Dasatinib Carboxylic Acid: Another derivative with different functional groups.

Uniqueness

This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other Dasatinib derivatives. These modifications can affect its binding affinity, selectivity, and overall biological activity .

Biologische Aktivität

N-Boc-N-deshydroxyethyl Dasatinib is a derivative of Dasatinib, a well-known dual Bcr-Abl and Src family tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular functions, and potential clinical implications.

Dasatinib (BMS-354825) is a second-generation tyrosine kinase inhibitor that targets multiple kinases involved in cancer cell proliferation and survival. It effectively inhibits:

- Bcr-Abl : A fusion protein responsible for CML.

- Src family kinases : Involved in various cellular processes including adhesion, migration, and proliferation.

- Other kinases : Such as c-Kit and PDGFR, contributing to its broad therapeutic profile.

The introduction of this compound aims to modify the pharmacokinetic properties of Dasatinib, potentially enhancing its efficacy or reducing side effects.

Inhibition of Neutrophil Functions

Research indicates that Dasatinib has significant effects on neutrophil functions. Key findings include:

- Adhesion and Chemotaxis : Dasatinib inhibits neutrophil adhesion to endothelial cells and extracellular matrix components under static conditions. However, it does not significantly affect neutrophil migration in flow conditions or three-dimensional environments .

- Respiratory Burst : The compound blocks adhesion-mediated respiratory burst in neutrophils, which is critical for their role in inflammation and immune response .

- Phagocytosis : Dasatinib does not majorly impact the phagocytic activity of neutrophils or their ability to kill bacteria, suggesting a selective inhibition of certain inflammatory pathways .

Cytogenetic and Molecular Responses

In clinical studies, Dasatinib has shown superior early cytogenetic responses compared to Imatinib. Notable results include:

| Time Point | % Ph+ Metaphases (Imatinib) | % Ph+ Metaphases (Dasatinib) |

|---|---|---|

| 1 Month | 81% | 70% |

| 3 Months | 5% | 0% |

At 3 months, 82% of patients treated with Dasatinib achieved complete cytogenetic response (CCgR) compared to only 42% of those treated with Imatinib .

Efficacy in Newly Diagnosed Patients

A study involving newly diagnosed CML patients demonstrated that Dasatinib treatment led to faster and deeper molecular responses compared to Imatinib. The major molecular response (MMR) rates were significantly higher at various time points:

| Time Point | MMR Rate (Dasatinib) | MMR Rate (Imatinib) |

|---|---|---|

| 6 Months | 68% | 17% |

| 12 Months | 80% | 45% |

This data underscores the potential benefits of using this compound in clinical settings where rapid response is crucial .

Potential Clinical Implications

The modifications made in this compound suggest a promising avenue for enhancing the therapeutic index of Dasatinib. By potentially improving its selectivity and reducing off-target effects, this compound could lead to better management strategies for patients with resistant forms of leukemia.

Eigenschaften

IUPAC Name |

tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIZAWDYZXXVSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675710 |

Source

|

| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-13-5 |

Source

|

| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.